1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a highly potent and selective inhibitor of the T790M mutation, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One of the primary applications of this compound is its role in the synthesis of azetidinones, which are critical intermediates for various chemical transformations and pharmaceutical developments. Bianchi et al. (2003) described the preparation of methyl-p-tolyl-amino-3-phenoxy-2-azetidinones as intermediates for further chemical synthesis, showcasing the compound's utility in generating β-lactams with specific stereochemical configurations (Bianchi et al., 2003). These β-lactams are noteworthy for their cis relationship between the PhO and COX moieties, indicating the compound's versatility in stereochemical manipulations.
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis and modification of azetidinone derivatives have been explored for their potential as therapeutic agents. Rosenblum et al. (1998) discovered a potent, orally active inhibitor of cholesterol absorption through the structural optimization of azetidinone derivatives, highlighting the compound's significance in addressing hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).
Antibacterial Activity
Research on novel Schiff Base and Azetidinone derivatives, including structures related to the compound , has demonstrated significant antibacterial activity. Vashi and Naik (2004) synthesized derivatives that showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibacterial agents from this chemical framework (Vashi & Naik, 2004).
Enzyme Inhibition
A fascinating application is in the design and synthesis of enzyme inhibitors. Cvetovich et al. (1996) achieved a convergent synthesis of a potent human leukocyte elastase inhibitor, demonstrating the compound's applicability in creating inhibitors for specific enzymes involved in various diseases, including inflammatory conditions (Cvetovich et al., 1996).
Propriétés
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15(11-21)12-23-17-8-6-16(20)7-9-17/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWEAKQLMOBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.